molecular formula C24H19NO B1616574 N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine CAS No. 53983-76-9

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Cat. No.: B1616574
CAS No.: 53983-76-9
M. Wt: 337.4 g/mol
InChI Key: IBKFPODMQLEYRC-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader historical progression of Schiff base chemistry, which was first described by Hugo Schiff through his pioneering work on the condensation between aldehydes and amines. The foundational research established that Schiff bases are condensation products of primary amines with carbonyl compounds, characterized by the presence of the azomethine group with the general formula -HC=N-. This initial discovery laid the groundwork for subsequent investigations into more complex Schiff base derivatives, including those incorporating naphthalene ring systems.

The specific compound this compound emerged from the recognition that 2-hydroxy-1-naphthaldehyde serves as an excellent functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors. Research has demonstrated that 2-hydroxy-1-naphthaldehyde functions as a versatile building block for the development of sensors in supramolecular chemistry and molecular recognition applications. The historical timeline of this compound's development reflects the broader trend in organic chemistry toward creating multifunctional molecules that combine structural complexity with practical utility.

The evolution of synthetic methodologies for producing such compounds has been documented in various patent literature, including processes for the preparation of N-benzylamines through imine formation followed by reduction. These synthetic advances have enabled researchers to access increasingly sophisticated Schiff base derivatives, including those featuring naphthalene frameworks combined with benzylidene functionality. The historical context reveals a progression from simple aldehyde-amine condensations to complex multi-step syntheses designed to incorporate specific functional groups for targeted applications.

Structural Classification as a Schiff Base Derivative

This compound belongs to the fundamental class of compounds known as Schiff bases, which are characterized as nitrogen analogues of aldehydes or ketones in which the carbonyl group is replaced by an imine or azomethine group. The structural architecture of this compound features several distinctive elements that contribute to its classification and properties. The molecular formula C24H19NO indicates a substantial organic framework with a molecular weight of 337.41 grams per mole.

The compound's structure incorporates a naphthalene ring system, which provides enhanced rigidity and extended conjugation compared to simpler aromatic systems. The presence of the hydroxyl group at the 2-position of the naphthalene ring creates opportunities for intramolecular hydrogen bonding and contributes to the compound's coordination capabilities. The benzylidene moiety introduces additional aromatic character and steric considerations that influence the compound's overall reactivity and coordination behavior.

Structural analysis reveals that the compound possesses both donor and acceptor sites, making it particularly suitable for coordination chemistry applications. The imine nitrogen serves as a potential donor site for metal coordination, while the hydroxyl group can participate in hydrogen bonding or deprotonation to form anionic ligands. This dual functionality represents a key characteristic of advanced Schiff base derivatives and distinguishes them from simpler imine compounds.

Structural Feature Description Chemical Significance
Molecular Formula C24H19NO Indicates complex aromatic framework
Molecular Weight 337.41 g/mol Reflects substantial molecular size
Imine Group -C=N- Primary coordination site
Hydroxyl Group -OH on naphthalene Secondary coordination site
Naphthalene System Fused benzene rings Provides rigidity and conjugation
Benzylidene Group Phenyl-CH= Contributes steric bulk

Significance in Coordination Chemistry and Materials Science

The significance of this compound in coordination chemistry stems from its ability to function as a multidentate ligand capable of forming stable complexes with various metal ions. Research has demonstrated that Schiff bases are excellent ligands because they can coordinate with metals through imine nitrogen and other functional groups typically linked with aldehydes. The compound's structural features make it particularly well-suited for coordination applications, as evidenced by extensive research on related Schiff base metal complexes.

Studies have shown that Schiff base-copper complexes can be successfully immobilized in smectite clays as a strategy for the heterogenization of homogeneous catalysts. This research has revealed the occurrence of intriguing intramolecular redox processes involving copper and the imine ligand at the surface of clays, demonstrating the sophisticated coordination behavior possible with such compounds. The ability to immobilize these complexes while maintaining their catalytic activity represents a significant advancement in materials science applications.

Metal complexes derived from similar Schiff base ligands have demonstrated enhanced biological activities compared to their free ligand counterparts. Research has indicated that metal complexes are better antibacterial agents compared to the Schiff bases themselves, with copper complexes showing particularly potent activity. This enhanced biological activity results from the coordination of metal ions, which can modify the electronic properties and bioavailability of the organic ligand.

In materials science applications, the compound's fluorescent properties, derived from the naphthalene chromophore, make it valuable for sensor development and optoelectronic applications. The versatile nature of 2-hydroxy-1-naphthaldehyde as a building block has been recognized for the development of sensors in supramolecular chemistry and molecular recognition. The incorporation of this aldehyde into Schiff base frameworks creates compounds capable of responding to various chemical and physical stimuli.

Application Area Specific Use Key Advantages
Coordination Chemistry Metal complex formation Multidentate coordination capability
Catalysis Heterogeneous catalyst support Stable immobilization in clay matrices
Biological Applications Antimicrobial activity Enhanced activity upon metal coordination
Sensor Technology Fluorescent chemosensors Naphthalene-based fluorescence
Materials Science Optoelectronic devices Extended conjugation and rigidity

The compound's significance extends to its role in advancing fundamental understanding of structure-activity relationships in coordination compounds. Research has shown that the metal complexes derived from such ligands can exhibit octahedral or square pyramidal geometries depending on the metal ion and coordination environment. This structural diversity enables fine-tuning of properties for specific applications, making these compounds valuable tools for both fundamental research and practical applications in coordination chemistry and materials science.

Properties

IUPAC Name

1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO/c26-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)25-17-18-9-3-1-4-10-18/h1-17,24,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKFPODMQLEYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298790
Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53983-76-9
Record name NSC126256
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Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
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Record name 1-((BENZYLIDENE-AMINO)-PHENYL-METHYL)-NAPHTHALEN-2-OL
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Preparation Methods

Reaction Conditions

  • Solvent: Absolute ethanol or other alcohols such as methanol or n-butanol are commonly used as solvents due to their ability to dissolve both reactants and facilitate water removal by azeotropic distillation or simple evaporation.
  • Catalyst: A catalytic amount of glacial acetic acid is typically employed to promote the condensation reaction.
  • Temperature: The reaction mixture is heated under reflux, usually around 70°C.
  • Duration: Reaction times vary from 4 to 15 hours depending on the scale and specific conditions.
  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered and purified by recrystallization from suitable solvents such as n-butanol.

Example Procedure from Literature

  • A mixture of benzylamine and 2-hydroxy-1-naphthaldehyde in absolute ethanol is refluxed for 4–15 hours in the presence of a catalytic amount of glacial acetic acid.
  • After cooling, the formed crystals are collected by filtration.
  • The crude product is recrystallized to afford pure this compound with yields typically above 80%.

Research Findings and Data

Spectroscopic Characterization (Typical IR Data)

Functional Group IR Absorption (cm⁻¹) Assignment
OH (phenolic) 3445 Hydroxyl group stretch
NH (amine) 3308 Amine N-H stretch
Aromatic CH 3055–3032 Aromatic C-H stretch
C=O (if present) 1647 Carbonyl stretch (amide)
C=N (imine) 1620 Azomethine group stretch
C=C (aromatic) 1595–1558 Aromatic ring stretch

Note: The above IR data corresponds closely to analogues of this compound and confirm the formation of the Schiff base linkage (C=N) along with the presence of phenolic OH groups.

Yield and Purity

  • Typical isolated yields range from 52% to 83% depending on the exact reaction conditions and purification methods.
  • Purity is confirmed by spectroscopic methods and melting point determination (e.g., melting point around 175–177°C for closely related compounds).

Alternative and Complementary Preparation Methods

Use of Carbonyldiimidazole (CDI) Activation

  • In some related syntheses, amides and azomethines are prepared via activation of amino acids or amines with carbonyldiimidazole (CDI) followed by reaction with benzylamine.
  • Although this method is more common for amide derivatives, it can be adapted for azomethine synthesis where direct condensation is challenging.

Summary Table of Preparation Methods

Step Conditions/Details References
Imine Formation Benzylamine + 2-hydroxy-1-naphthaldehyde in ethanol, reflux 70°C, 4–15 h, catalytic acetic acid
Isolation Cooling, filtration, recrystallization (e.g., from n-butanol)
Alternative CDI method Activation of amine with CDI in DCM/DMF at 0°C, then reaction with benzylamine at RT 24 h
Hydrogenation of imine (for related amines) Pd/C catalyst, methanol solvent, 20–30°C, 0.1–5 bar H2, 1–100 h

Analytical and Process Notes

  • The reaction water formed during imine formation is typically removed by evaporation or azeotropic distillation to drive the equilibrium toward product formation.
  • Water-miscible solvents such as methanol, ethanol, or isopropanol facilitate the reaction and can be chosen based on solubility and process considerations.
  • The use of catalytic amounts of acid (e.g., acetic acid) enhances the rate of imine formation without causing side reactions.
  • Purity and completeness of reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
  • The Schiff base products are generally stable solids with characteristic spectroscopic signatures.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the starting amine and aldehyde. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions. The compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bond-Length Comparisons

The C=N bond length in N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is slightly longer than those in related imines due to electronic effects from the hydroxy-naphthyl substituent. Key comparisons include:

Compound C=N Bond Length (Å) Key Substituents Reference
This compound 1.292 (2) 2-hydroxy-naphthyl
(E)-1-(Naphthalen-2-yl)ethylidene)(naphthalen-1-ylmethyl)amine 1.2650 (19) Naphthyl groups
2-(N-Benzyl-α-iminoethyl)phenol 1.286 (2) Phenolic hydroxy group
(S)-(+)-N-(1-phenylethyl)salicylideneamine 1.264 (4) Salicylaldehyde-derived

Physicochemical Properties

  • Solubility: The hydroxy-naphthyl group enhances hydrophilicity compared to non-hydroxy analogues (e.g., N-benzylidenebenzylamine). However, the naphthalene core increases hydrophobicity relative to phenol-based imines .
  • Basicity : The benzylamine-derived imine is less basic than aniline derivatives (e.g., aniline itself, pKa ~4.6) due to the electron-withdrawing imine group. This contrasts with benzylamine’s higher basicity (pKa 9.35) .

Table 1: Key Comparative Data

Property/Feature This compound N-Benzylidenebenzylamine 2-(N-Benzyl-α-iminoethyl)phenol
C=N Bond Length (Å) 1.292 (2) 1.264–1.286 1.286 (2)
Key Functional Group 2-hydroxy-naphthyl Phenyl Phenolic hydroxy
Synthetic Substrate 2-hydroxy-1-naphthaldehyde Benzaldehyde 2-hydroxyacetophenone
Metal Coordination Yes (O participation) No Yes (O participation)
logD (Estimated) ~2.5–3.0 ~3.5 ~2.0

Biological Activity

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is characterized by the presence of a hydroxyl group, which enhances its solubility and reactivity. The compound's structure allows it to form coordination complexes with metal ions, contributing to its biological effects through various interactions, including hydrogen bonding and π-π stacking with cellular targets such as enzymes and receptors.

Compound Name Molecular Formula Unique Features
This compoundC19H17NContains a hydroxyl group, enhancing solubility and reactivity.

The primary mechanism of action for this compound involves its ability to interact with cellular components through non-covalent interactions. These interactions can inhibit various biological pathways, making the compound a potential candidate for therapeutic applications.

Key Mechanisms:

  • Coordination Complex Formation : The compound forms complexes with metal ions, which can exhibit unique electronic properties beneficial for catalysis and biological activity.
  • Non-Covalent Interactions : The compound interacts with enzymes and receptors via hydrogen bonds and π-π interactions, influencing their activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy in inhibiting growth.

  • Minimum Inhibitory Concentrations (MIC) : The compound has shown MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating strong antibacterial activity .

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Studies have indicated that it can selectively inhibit cancer cell proliferation through various mechanisms.

  • Inhibition Studies : Structure-based design approaches have yielded derivatives of this compound that demonstrate potent inhibitory effects on cancer cell lines with IC50 values as low as 460 nM .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several Schiff base derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis, supporting its use as a potential antimicrobial agent .
  • Anticancer Activity : Another study focused on the synthesis of aryl benzylamines as selective inhibitors for prostate cancer therapeutics. Modifications to the benzylamine template led to the identification of derivatives with enhanced anticancer activity, suggesting that this compound could be further optimized for therapeutic use .

Q & A

Basic: What are the recommended synthetic routes for N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, and how are yields optimized?

Methodological Answer:
The compound can be synthesized via Schiff base condensation between 2-hydroxy-1-naphthaldehyde and benzylamine derivatives. Key steps include:

  • Reaction Conditions : Use anhydrous ethanol or methanol as solvents under reflux (70–80°C) for 6–12 hours. Catalytic acetic acid (1–2 mol%) enhances imine formation .
  • Purification : Recrystallization from ethanol/dichloromethane mixtures improves purity. Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Yield Optimization : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion. For air-sensitive intermediates, inert atmospheres (N₂/Ar) prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify imine (C=N, δ ~8.3 ppm) and naphthol OH (δ ~12–14 ppm). Compare with benzylamine precursors (δ ~3.8 ppm for CH₂NH₂) to confirm condensation .
  • X-ray Crystallography : Use SHELX-97 for structure refinement . ORTEP-3 generates thermal ellipsoid plots to visualize hydrogen bonding between the naphthol OH and imine nitrogen .
  • IR Spectroscopy : Confirm C=N stretch (~1620 cm⁻¹) and OH stretch (~3200 cm⁻¹) .

Advanced: How can conflicting spectroscopic data (e.g., unexpected peak splitting) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish tautomeric forms (enol-imine vs. keto-amine) .
  • Computational DFT : Optimize molecular geometry at the B3LYP/6-31G(d) level and simulate NMR/IR spectra. Compare with experimental data to resolve ambiguities .
  • Variable-Temperature NMR : Heat samples to 50–60°C to reduce dynamic effects (e.g., hindered rotation around C=N) causing peak splitting .

Advanced: What computational approaches model hydrogen-bonding interactions in its crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings) using Mercury Software .
  • Periodic DFT Calculations : Use VASP or CASTEP to simulate lattice energies. Focus on O–H···N interactions (bond lengths ~1.8–2.0 Å) stabilizing the supramolecular structure .

Advanced: How can catalytic applications (e.g., oxidation) be explored for this compound?

Methodological Answer:

  • Catalytic Screening : Test Au/CuO or Pd/C systems under O₂ (1–5 atm) at 80–100°C. Monitor benzylamine oxidation to nitriles via GC-MS .
  • Kinetic Studies : Use in situ ReactIR to track intermediate formation (e.g., imine → amide) and optimize turnover frequencies .

Method Development: How to design a trace analysis protocol for this compound in environmental samples?

Methodological Answer:

  • Extraction : Use dispersive liquid-liquid microextraction (DLLME-SFO) with chloroform as the extractant. Adjust pH to 3–4 to protonate the imine group, enhancing partition efficiency .
  • Detection : Couple HPLC-UV (λ = 254 nm) with a C18 column (acetonitrile:water 70:30). Validate via spike-recovery tests (RSD <5%) .

Advanced: What strategies address instability during storage or reaction?

Methodological Answer:

  • Stabilization : Store under argon at –20°C in amber vials. Add radical inhibitors (e.g., BHT, 0.1 wt%) to prevent naphthol oxidation .
  • Degradation Analysis : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor by HPLC. Identify degradation products (e.g., hydrolyzed imine) via LC-MS .

Advanced: How to resolve discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., DMF, acetone) and characterize by PXRD. Compare with literature to identify dominant forms .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to distinguish melting (endothermic) from degradation (exothermic) events .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine
Reactant of Route 2
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N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

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